molecular formula C13H14O2 B11896363 4-(1-Methoxyethyl)naphthalen-1-ol

4-(1-Methoxyethyl)naphthalen-1-ol

Cat. No.: B11896363
M. Wt: 202.25 g/mol
InChI Key: OWMKUAXJYHSBNS-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)naphthalen-1-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings This compound is characterized by the presence of a methoxyethyl group at the fourth position and a hydroxyl group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxyethyl)naphthalen-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 1-naphthol with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxyethyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(1-Methoxyethyl)naphthalen-1-one or 4-(1-Methoxyethyl)naphthalen-1-carboxylic acid.

    Reduction: Formation of this compound or 4-(1-Methoxyethyl)naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Methoxyethyl)naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other naphthalene derivatives.

    Biology: Studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxynaphthalene: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    4-Ethylnaphthalen-1-ol: Similar structure but with an ethyl group instead of a methoxyethyl group.

    4-(1-Hydroxyethyl)naphthalen-1-ol: Contains a hydroxyl group instead of a methoxy group at the ethyl position.

Uniqueness

4-(1-Methoxyethyl)naphthalen-1-ol is unique due to the presence of both a methoxyethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-(1-methoxyethyl)naphthalen-1-ol

InChI

InChI=1S/C13H14O2/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3

InChI Key

OWMKUAXJYHSBNS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)O)OC

Origin of Product

United States

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